molecular formula C6H3ClF2O2S B1304692 3,5-Difluorobenzenesulfonyl chloride CAS No. 210532-25-5

3,5-Difluorobenzenesulfonyl chloride

Cat. No. B1304692
M. Wt: 212.6 g/mol
InChI Key: IIQKIICAOXAXEJ-UHFFFAOYSA-N
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Description

3,5-Difluorobenzenesulfonyl chloride is a chemical compound that belongs to the class of organic compounds known as sulfonyl chlorides. These compounds are characterized by a sulfonyl functional group (S(=O)_2) attached to a chlorine atom. Although the provided papers do not directly discuss 3,5-difluorobenzenesulfonyl chloride, they do provide insights into the chemistry of related sulfonyl chlorides, which can be used to infer properties and reactivity patterns for 3,5-difluorobenzenesulfonyl chloride.

Synthesis Analysis

The synthesis of sulfonyl chloride derivatives typically involves the introduction of the sulfonyl group into an aromatic compound followed by chlorination. For example, the synthesis of 3-formylbenzenesulfonyl chloride derivatives is achieved by converting aldehyde bisulfite adducts to the target compounds using a two-stage reaction in the presence of Na2SO4 . Similarly, fluoronitrobenzenesulfonyl chlorides are prepared from difluoronitrobenzenes through a regioselective reaction with phenylmethanethiol and subsequent oxidative cleavage with chlorine . These methods suggest that 3,5-difluorobenzenesulfonyl chloride could be synthesized through analogous pathways, starting from the corresponding difluorobenzene derivative.

Molecular Structure Analysis

The molecular structure of sulfonyl chlorides is influenced by the substituents on the aromatic ring. For instance, the synthesis and structural characterization of two isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride reveal that the steric hindrance of substituents can lead to different crystal structures and molecular conformations . This implies that the presence of fluorine atoms in 3,5-difluorobenzenesulfonyl chloride would affect its molecular geometry and potentially its reactivity due to the electron-withdrawing nature of fluorine.

Chemical Reactions Analysis

Sulfonyl chlorides are reactive intermediates that can participate in various chemical reactions. For example, 2,3,5,6-tetrafluorobenzenesulfenyl chloride reacts with olefins, ammonia, and aromatic compounds, indicating that it behaves as a typical sulfenyl chloride . This suggests that 3,5-difluorobenzenesulfonyl chloride would also be expected to undergo similar reactions, such as substitution reactions with nucleophiles or addition reactions with unsaturated compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides are largely determined by their molecular structure. The presence of electronegative atoms such as fluorine can influence properties like boiling point, melting point, and solubility. Although specific data for 3,5-difluorobenzenesulfonyl chloride is not provided, the synthesis and reactions of related compounds suggest that it would be a reactive solid with a relatively high melting point, and it would likely be soluble in organic solvents due to its polar nature .

Scientific Research Applications

Polymeric Material Synthesis

3,5-Difluorobenzenesulfonyl chloride has been used in the synthesis of a series of N-alkyl-N-phenyl-3,5-difluorobenzene sulfonamide monomers. These monomers, with varying alkyl chain lengths, were converted into poly(arylene ether)s, demonstrating the effect of alkyl chain length on thermal stability and glass transition temperatures of these polymers. This research highlights the potential of 3,5-difluorobenzenesulfonyl chloride in creating diverse polymeric materials with specific thermal properties (Andrejevic, Schmitz, & Fossum, 2015).

Biofilm Inhibition and Cytotoxicity

Another application is in the field of biofilm inhibition and cytotoxicity. Derivatives synthesized from reactions involving 3,5-difluorobenzenesulfonyl chloride have demonstrated inhibitory action against bacterial biofilms of strains like Escherichia coli and Bacillus subtilis. These derivatives also displayed mild cytotoxicity, suggesting potential applications in antibacterial treatments (Abbasi et al., 2020).

Chemical Synthesis and Modifications

In chemical synthesis, 3,5-difluorobenzenesulfonyl chloride has been utilized to produce various sulfonyl chloride derivatives. These derivatives are of interest due to their potential applications as herbicides. The study provides insights into the ir and nmr spectral characteristics of these compounds, which is crucial for understanding their chemical behavior (Cremlyn & Cronje, 1979).

Biomedical Applications

3,5-Difluorobenzenesulfonyl chloride has also found applications in biomedical research. For instance, its derivative, 4-fluorobenzenesulfonyl chloride, has been used to activate hydroxyl groups of polymeric carriers for the covalent attachment of biologicals to solid supports. This has potential therapeutic applications in bioselective separation processes (Chang, Gee, Smith, & Lake, 1992).

Safety And Hazards

3,5-Difluorobenzenesulfonyl chloride is classified as a skin corrosive and can cause serious eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

3,5-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2O2S/c7-12(10,11)6-2-4(8)1-5(9)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQKIICAOXAXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378865
Record name 3,5-Difluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluorobenzenesulfonyl chloride

CAS RN

210532-25-5
Record name 3,5-Difluorobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210532-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluorobenzenesulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
R Selhorst, E Fossum - Polymer, 2013 - Elsevier
A series of poly(arylene ether)s carrying a pendant diethyl sulfonamide group was prepared by the meta activated nucleophilic aromatic substitution reaction of a new aryl difluoride …
Number of citations: 17 www.sciencedirect.com
M Andrejevic, J Schmitz, E Fossum - Materials Today Communications, 2015 - Elsevier
Using N-phenyl-3,5-difluorobenzene sulfonamide, prepared in one-step from 3,5-difluorobenzenesulfonyl chloride, as the starting material a series of N-alkyl-N-phenyl-3,5-…
Number of citations: 8 www.sciencedirect.com
R Mitton - 2015 - corescholar.libraries.wright.edu
A series of functionalized poly (arylene ether) s, PAEs, based on 3, 5-difluorobenzene sulfonamides with varying groups on the sulfonamide moiety were investigated. The main goal of …
Number of citations: 6 corescholar.libraries.wright.edu
J Van den Hoek, E Fossum - Polymer Bulletin, 2018 - Springer
N,N-Dialkyl-3,5-difluorobenzenesulfonamides as a tool for tailoring the glass transition temperatures of poly(arylene ether)s | SpringerLink Skip to main content Advertisement …
Number of citations: 3 link.springer.com
JM Lopchuk, PS Baran - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 1862202‐13‐8 ] C 10 H 8 F 2 O 2 S (MW 230.23) InChI = 1S/C10H8F2O2S/c11‐7‐1‐8(12)3‐9(2‐7)15(13,14)10‐4‐6(10)5‐10/h1‐3,6H,4‐5H2 InChIKey = ZXHUKKDIEBKYLV‐…
Number of citations: 1 onlinelibrary.wiley.com
S Yan, F Liu, Y Ou, HY Zhou, Y Lu, W Hou, Q Cao… - ACS …, 2023 - ACS Publications
Solid polymer electrolytes (SPEs) are the key components for all-solid-state lithium metal batteries with high energy density and intrinsic safety. However, the low lithium ion …
Number of citations: 3 pubs.acs.org
JK Waweru - 2016 - rave.ohiolink.edu
A series of poly (arylene ether) s were synthesized by nucleophilic aromatic substitution reaction (NAS) polycondensation of N, N-dialkyl-2, 4-difluorobenzenesulfonamides. The aim of …
Number of citations: 2 rave.ohiolink.edu
W Muramatsu - The Journal of Organic Chemistry, 2012 - ACS Publications
The catalytic regioselective monosulfonylation of nonprotected carbohydrates using organotin dichloride under mild conditions is examined. The carbohydrates were chemo- and …
Number of citations: 44 pubs.acs.org
FG Constandinidis - 2013 - corescholar.libraries.wright.edu
In an ongoing project involving the synthesis of functionalized poly (arylene ether) s that carry pendent phenyl sulfonyl groups, the introduction of an iodo group was desired. The effects …
Number of citations: 4 corescholar.libraries.wright.edu
T Kalliokoski, P Rummakko, M Rantanen… - Bioorganic & Medicinal …, 2020 - Elsevier
Human kynurenine aminotransferase 2 (KAT2) inhibitors could be potentially used to treat the cognitive deficits associated with bipolar disease and schizophrenia. Although, there has …
Number of citations: 4 www.sciencedirect.com

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